molecular formula C24H28ClN3O4S B12466471 3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide

3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide

Cat. No.: B12466471
M. Wt: 490.0 g/mol
InChI Key: HSPXZMGSQHQYHG-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide is a complex organic compound that features a combination of azepane, sulfonyl, chloro, pyrrolidinyl, and benzamide groups

Preparation Methods

The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide involves multiple steps, typically starting with the preparation of the core benzamide structure. The synthetic route may include:

    Formation of the Benzamide Core: This can be achieved by reacting 4-chlorobenzoic acid with an appropriate amine to form the benzamide.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction.

    Sulfonylation: The azepane ring is then introduced via sulfonylation, where the sulfonyl group is attached to the nitrogen atom of the azepane ring.

    Final Assembly: The final compound is assembled by coupling the sulfonylated azepane with the pyrrolidinyl-substituted benzamide under suitable conditions.

Industrial production methods would involve scaling up these reactions, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding.

    Chemical Biology: It serves as a tool for probing biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide include:

    4-chloro-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide: Lacks the azepane sulfonyl group.

    3-(azepan-1-ylsulfonyl)-4-chlorobenzoic acid: Lacks the pyrrolidinyl group.

    N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide: Lacks both the chloro and azepane sulfonyl groups.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C24H28ClN3O4S

Molecular Weight

490.0 g/mol

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C24H28ClN3O4S/c25-20-12-11-18(17-22(20)33(31,32)28-15-5-1-2-6-16-28)23(29)26-21-10-4-3-9-19(21)24(30)27-13-7-8-14-27/h3-4,9-12,17H,1-2,5-8,13-16H2,(H,26,29)

InChI Key

HSPXZMGSQHQYHG-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)N4CCCC4)Cl

Origin of Product

United States

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